molecular formula C16H10Cl2N6OS B12186660 1-(2,5-dichlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole

1-(2,5-dichlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole

Cat. No.: B12186660
M. Wt: 405.3 g/mol
InChI Key: JYLLNVNKBKEZFA-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tetrazole ring, a dichlorophenyl group, and an oxadiazole moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-(2,5-dichlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the sulfanyl group: The oxadiazole intermediate is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.

    Tetrazole ring formation: The final step involves the cyclization of the intermediate with sodium azide or another azide source under acidic or basic conditions to form the tetrazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the tetrazole ring or other functional groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The dichlorophenyl and oxadiazole groups contribute to its binding affinity and specificity, influencing the pathways involved.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole can be compared with similar compounds such as:

    1-(2,3-Dichlorophenyl)-3-phenylurea: This compound shares the dichlorophenyl group but differs in its urea moiety, leading to different chemical properties and applications.

    1-(2,5-Dichlorophenyl)-3-phenyl-1H-pyrazole: This compound has a pyrazole ring instead of a tetrazole ring, resulting in distinct biological activities and uses.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C16H10Cl2N6OS

Molecular Weight

405.3 g/mol

IUPAC Name

5-[[1-(2,5-dichlorophenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C16H10Cl2N6OS/c17-11-6-7-12(18)13(8-11)24-16(20-22-23-24)26-9-14-19-15(21-25-14)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

JYLLNVNKBKEZFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=NN3C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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